molecular formula C10H21NO3S B7083089 N-(2-hydroxy-2-methylpropyl)-N-propylcyclopropanesulfonamide

N-(2-hydroxy-2-methylpropyl)-N-propylcyclopropanesulfonamide

Cat. No.: B7083089
M. Wt: 235.35 g/mol
InChI Key: PVYAFYFPOFIWNG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methylpropyl)-N-propylcyclopropanesulfonamide is a chemical compound with a unique structure that includes a cyclopropane ring, a sulfonamide group, and a hydroxy-methylpropyl side chain

Properties

IUPAC Name

N-(2-hydroxy-2-methylpropyl)-N-propylcyclopropanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S/c1-4-7-11(8-10(2,3)12)15(13,14)9-5-6-9/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYAFYFPOFIWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(C)(C)O)S(=O)(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methylpropyl)-N-propylcyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with N-(2-hydroxy-2-methylpropyl)-N-propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methylpropyl)-N-propylcyclopropanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-(2-oxo-2-methylpropyl)-N-propylcyclopropanesulfonamide.

    Reduction: Formation of N-(2-hydroxy-2-methylpropyl)-N-propylcyclopropaneamine.

    Substitution: Formation of various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-methylpropyl)-N-propylcyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methylpropyl)-N-propylcyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to enzyme inhibition. This inhibition can affect various biochemical pathways, depending on the enzyme targeted. The hydroxy-methylpropyl side chain may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxypropyl)methacrylamide: A compound with similar hydroxypropyl functionality but different applications, primarily in polymer chemistry.

    N-(2-hydroxyethyl)methacrylamide: Another related compound used in the synthesis of hydrogels and other polymeric materials.

Uniqueness

N-(2-hydroxy-2-methylpropyl)-N-propylcyclopropanesulfonamide is unique due to its combination of a cyclopropane ring and a sulfonamide group, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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